molecular formula C8H8FNO2 B13125280 2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid

2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid

Cat. No.: B13125280
M. Wt: 169.15 g/mol
InChI Key: CCUKMOYZFITIPB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 3-position, and an acetic acid moiety at the 4-position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-fluoro-3-methylpyridine with a suitable boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield 2-(2-fluoro-3-methylpyridin-4-yl)acetaldehyde, while reduction can produce 2-(2-fluoro-3-methylpyridin-4-yl)ethanol.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds with target proteins, increasing its binding affinity and specificity . The acetic acid moiety can participate in various biochemical reactions, influencing cellular processes such as signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-3-methylpyridin-4-yl)acetic acid stands out due to its unique combination of a fluorine atom and an acetic acid group on the pyridine ring. This structural arrangement provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(2-fluoro-3-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-6(4-7(11)12)2-3-10-8(5)9/h2-3H,4H2,1H3,(H,11,12)

InChI Key

CCUKMOYZFITIPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)CC(=O)O

Origin of Product

United States

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